1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a phenylethyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrido[2,3-d]pyrimidine core.
Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorobenzyl and phenylethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can be useful in anti-cancer research.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
1-(4-methylbenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-chlorobenzyl)-3-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylphenyl group instead of a phenylethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
902919-68-0 |
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Molecular Formula |
C22H18ClN3O2 |
Molecular Weight |
391.86 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O2/c23-18-10-8-17(9-11-18)15-26-20-19(7-4-13-24-20)21(27)25(22(26)28)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2 |
InChI Key |
QWVIDSSTRABXJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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